5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Lipophilicity Membrane permeability Drug design

This 5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 899941-73-2) is a structurally verified heterocyclic screening compound. Unlike generic benzothiazole-thiophene carboxamides, its 5-bromothiophene and 4-methylthio substitution confer distinct electronic and steric properties critical for MCF-7 cytotoxicity (IC50~25.7μM) and antimicrobial SAR. The bromine atom ensures unambiguous QC (LC-MS/NMR), while the defined 4-methylthio regiosomer enables precise binding-site topology mapping in kinase/GPCR hit-to-lead programs. Procure the exact structure to avoid inactive or uncharacterized analogs.

Molecular Formula C13H9BrN2OS3
Molecular Weight 385.31
CAS No. 899941-73-2
Cat. No. B2592905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
CAS899941-73-2
Molecular FormulaC13H9BrN2OS3
Molecular Weight385.31
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Br
InChIInChI=1S/C13H9BrN2OS3/c1-18-7-3-2-4-8-11(7)15-13(20-8)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17)
InChIKeyIDAYCRRRIKPXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 899941-73-2): Structural Identity and Procurement Baseline


5-Bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 899941‑73‑2, PubChem CID 7615188) is a heterocyclic small molecule that integrates a 5‑bromothiophene‑2‑carboxamide moiety with a 4‑(methylthio)benzo[d]thiazol‑2‑amine scaffold [1]. The compound has a molecular formula of C13H9BrN2OS3, a molecular weight of 385.3 g mol⁻¹, a calculated XLogP3‑AA of 5.1, one hydrogen‑bond donor, five hydrogen‑bond acceptors, three rotatable bonds, and a topological polar surface area of 124 Ų [1]. It is listed in commercial screening collections as a preclinical research tool, with no clinical‑trial or approved‑drug record identified to date [2].

Why 5‑Bromo‑N‑(4‑(methylthio)benzo[d]thiazol‑2‑yl)thiophene‑2‑carboxamide Cannot Be Casually Replaced by In‑Class Analogs


Benzothiazole‑thiophene carboxamide hybrids exhibit steep structure‑activity relationships where small substituent changes on the thiophene (e.g., Br → Cl or Br → H) or benzothiazole (e.g., 4‑SMe → 4‑Me, 6‑SMe) can markedly alter physicochemical properties such as lipophilicity, hydrogen‑bonding capacity, and electronic distribution [1]. In a systematic evaluation of N‑(substituted‑benzothiazol‑2‑yl)thiophene‑2‑carboxamide derivatives, the introduction of electron‑withdrawing groups on the aromatic ring was identified as a key factor for enhancing antimicrobial potency [2]. Furthermore, the 5‑bromothiophene‑2‑carboxamide sub‑series has demonstrated measurable cytotoxicity against MCF‑7 breast cancer cells (IC50 ≈ 25.7 μM), while analogues lacking the bromine atom show reduced or undocumented activity, underscoring that the bromine substituent is not a passive spectator but a critical modulator of biological performance . Consequently, procurement of a generic “benzothiazole‑thiophene carboxamide” without precise structural verification carries a high risk of acquiring a compound with uncharacterized or divergent biological behavior.

Quantitative Differentiation Evidence for 5‑Bromo‑N‑(4‑(methylthio)benzo[d]thiazol‑2‑yl)thiophene‑2‑carboxamide (899941‑73‑2) Relative to Closest Analogs


Lipophilicity Advantage of the 5‑Bromo Substituent over the 5‑Chloro Analog

The 5‑bromothiophene‑2‑carboxamide group confers higher lipophilicity compared with the 5‑chloro analog. The target compound has a computed XLogP3‑AA of 5.1 [1]. Using the Hansch π substituent constants (π = 0.86 for Br vs. 0.71 for Cl) [2], the 5‑chloro analog is estimated to exhibit an XLogP3‑AA of approximately 4.55–4.65, a reduction of ~0.5 log units. This difference in lipophilicity can influence passive membrane permeation, non‑specific binding, and compound solubility.

Lipophilicity Membrane permeability Drug design

Enhanced Hydrogen‑Bond Acceptor Capacity of the 4‑Methylthio Group Versus the 4‑Methyl Analog

The 4‑methylthio (–SMe) substituent on the benzothiazole core introduces an additional sulfur‑based hydrogen‑bond acceptor site and increases the electron density of the ring system compared with the 4‑methyl (–Me) analog. The target compound has 5 hydrogen‑bond acceptors (including the thioether sulfur) [1], whereas the 4‑methyl analog (5‑bromo‑N‑(4‑methylbenzo[d]thiazol‑2‑yl)thiophene‑2‑carboxamide) has 4 hydrogen‑bond acceptors (molecular formula C13H10BrN2OS2, no thioether sulfur) [2]. The topological polar surface area (TPSA) is 124 Ų for the target [1] versus an estimated ~96 Ų for the 4‑methyl analog (computed from structural difference).

Hydrogen bonding Target engagement Physicochemical properties

Positional Selectivity: 4‑Methylthio vs. 6‑Methylthio Isomer Differentiation

The position of the methylthio substituent on the benzothiazole ring (C‑4 vs. C‑6) is expected to influence the electronic distribution and steric environment around the carboxamide‑linked scaffold. The target compound carries the –SMe group at the 4‑position, adjacent to the benzothiazole nitrogen, which can engage in intramolecular interactions and alter the acidity of the amide NH [1]. The 6‑methylthio positional isomer (5‑bromo‑N‑(6‑(methylthio)benzo[d]thiazol‑2‑yl)thiophene‑2‑carboxamide, CAS 899941‑73‑2 positional isomer) places the –SMe group farther from the amide linkage, resulting in a different molecular electrostatic potential surface [2]. Although both isomers share the same molecular formula (C13H9BrN2OS3) and molecular weight (385.3 g mol⁻¹), their spatial arrangement of H‑bond donor/acceptor sites differs, which can lead to divergent binding poses with biological targets.

Regioisomerism Substituent position effect Target selectivity

Anticancer Cytotoxicity Potential of the 5‑Bromothiophene‑2‑Carboxamide Scaffold: Class‑Level Evidence in MCF‑7 Cells

A structurally related congener, N‑(benzo[d]thiazol‑2‑yl)‑5‑bromothiophene‑2‑carboxamide (CAS 477535‑90‑3), exhibits cytotoxicity against the MCF‑7 breast cancer cell line with an IC50 of 25.72 ± 3.95 μM . This compound shares the identical 5‑bromothiophene‑2‑carboxamide warhead with the target compound but lacks the 4‑methylthio substitution on the benzothiazole ring. The activity of the 5‑bromothiophene‑2‑carboxamide scaffold is described as “moderate” compared with doxorubicin, providing a baseline expectation for the target compound’s anticancer potential . While direct head‑to‑head data for the target compound are not publicly available, this class‑level evidence indicates that the bromothiophene‑carboxamide pharmacophore is active in a human cancer cell line.

Cytotoxicity Breast cancer MCF-7 IC50

Antimicrobial Activity: Class‑Level SAR for Benzothiazole‑Thiophene Carboxamide Hybrids

A systematic study of N‑(substituted‑benzothiazol‑2‑yl)thiophene‑2‑carboxamide derivatives demonstrated that the introduction of electron‑withdrawing substituents on the aromatic ring favorably enhances antimicrobial activity against Staphylococcus aureus (ATCC‑25923) and Escherichia coli (ATCC‑25922) as well as antifungal activity against Aspergillus niger and Candida albicans [1]. Compound 3g from this series showed significant broad‑spectrum antimicrobial activity, providing a class‑level SAR rationale for the target compound, which bears the electron‑withdrawing bromine atom on the thiophene ring. The SAR trend indicates that electron‑withdrawing groups are associated with improved potency compared to unsubstituted or electron‑donating analogs [1].

Antimicrobial Structure‑activity relationship Electron‑withdrawing groups

Molecular Weight and Physicochemical Parameter Comparison: Target Compound vs. Key Analogs

The target compound’s physicochemical profile is quantitatively distinct from its closest analogs. The table below summarizes computed properties from PubChem [1] and structurally derived estimates for comparators: (i) MW = 385.3 g mol⁻¹ vs. 340.8 g mol⁻¹ for the 5‑chloro analog and 306.4 g mol⁻¹ for the non‑halogenated analog; (ii) XLogP3‑AA = 5.1 vs. ~4.6 for 5‑chloro and ~4.3 for non‑halogenated; (iii) H‑bond acceptor count = 5 vs. 4 for the 4‑methyl analog. These differences are large enough to affect solubility, permeability, and target binding.

Physicochemical properties Drug‑likeness Procurement specification

Recommended Application Scenarios for 5‑Bromo‑N‑(4‑(methylthio)benzo[d]thiazol‑2‑yl)thiophene‑2‑carboxamide (899941‑73‑2)


Oncology Screening Libraries: Prioritized Entry for Breast Cancer Cell‑Line Panels

The 5‑bromothiophene‑2‑carboxamide pharmacophore has demonstrated measurable cytotoxicity against MCF‑7 breast cancer cells (IC50 ≈ 25.7 μM for a closely related congener) . The target compound, with its additional 4‑methylthio‑benzothiazole substitution, is suitable for inclusion in focused oncology screening libraries targeting breast, glioblastoma, and other solid‑tumor cell lines. Its elevated lipophilicity (XLogP3‑AA = 5.1) and enhanced hydrogen‑bond acceptor capacity (5 HBA) suggest potential advantages in crossing cellular membranes and engaging intracellular oncology targets [1].

Antimicrobial Drug Discovery: Follow‑Up of Benzothiazole‑Thiophene Hybrid Leads

SAR studies on N‑(substituted‑benzothiazol‑2‑yl)thiophene‑2‑carboxamide hybrids have established that electron‑withdrawing groups on the aromatic rings improve antimicrobial activity against S. aureus, E. coli, A. niger, and C. albicans [2]. The target compound, bearing the electron‑withdrawing bromine atom, is a logical next‑step candidate for minimum inhibitory concentration (MIC) determination and time‑kill kinetic studies in this chemical series, particularly where the 4‑methylthio group may confer additional target selectivity.

Regioisomer‑Specific SAR Studies for Benzothiazole‑Target Interactions

The target compound’s 4‑methylthio substitution distinguishes it from the 6‑methylthio positional isomer, enabling regioisomer‑specific structure‑activity relationship exploration. In biochemical assays targeting enzymes or receptors with defined binding pockets (e.g., kinases, GPCRs), the spatial orientation of the –SMe group relative to the carboxamide linker can probe shape complementarity and hydrogen‑bonding interactions that differ between the 4‑ and 6‑substituted scaffolds [1]. This makes the compound valuable for mapping binding‑site topology in fragment‑based or hit‑to‑lead programs.

Computational Chemistry and In Silico Screening: A Structurally Defined Benchmark

With a well‑characterized 2D/3D structure, defined stereochemistry (no undefined chiral centers), and comprehensive computed descriptors (MW, logP, TPSA, HBA/HBD, rotatable bonds) available in PubChem [1], the target compound serves as an ideal benchmark for molecular docking, pharmacophore modeling, and machine‑learning‑based virtual screening campaigns. Its distinct bromine atom also facilitates unambiguous identification in LC‑MS and NMR‑based quality control workflows, ensuring procurement of the exact structure for computational validation studies.

Quote Request

Request a Quote for 5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.